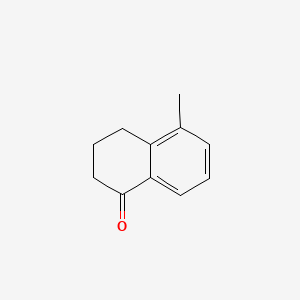

5-Methyl-1-tetralone

Beschreibung

Significance and Research Context of the Chemical Compound

The significance of 5-methyl-1-tetralone in academic research lies primarily in its role as a versatile intermediate for the synthesis of more complex molecules. The tetralone core is a common motif in a variety of biologically active compounds and natural products. The presence of the methyl group at the 5-position influences the electronic and steric properties of the molecule, providing a specific starting point for targeted chemical modifications.

Researchers have explored the chemical reactivity of this compound, investigating reactions such as photoenolization, where the compound exhibits interesting hydrogen-transfer tunnel effects in its excited triplet state. acs.org This fundamental research into its photochemical behavior contributes to a deeper understanding of reaction kinetics and mechanisms.

The compound and its derivatives are of interest in medicinal chemistry. ontosight.ai While this compound itself may not exhibit strong biological activity, its structural framework serves as a scaffold for developing new therapeutic agents. smolecule.com For instance, derivatives of the related 7-methyl-1-tetralone (B1293843) have been investigated for their potential antimicrobial and anti-cancer properties. smolecule.com

Overview of Historical and Current Research Trajectories Involving this compound

Historically, research involving tetralones, including this compound, has been foundational to the development of synthetic organic chemistry. Early research focused on the synthesis of the tetralone core itself and its basic chemical transformations. For example, methods for preparing 4-methyl-1-tetralone (B8906) from γ-phenylvaleric acid were established, laying the groundwork for the synthesis of various substituted tetralones. orgsyn.org

Current research has shifted towards more specialized applications of this compound and its isomers. A significant area of investigation is its use as a precursor in the synthesis of complex natural products and pharmacologically important molecules. For instance, the related 5-methoxy-1-tetralone (B1585004) is a commercially available starting material for synthesizing 8-methyl-1-tetralone (B1583489), a potential intermediate for the natural product (±)-platyphyllide. nih.govtandfonline.com This transformation involves a multi-step synthesis, highlighting the intricate chemical strategies employed in modern organic chemistry. nih.govtandfonline.com

Furthermore, recent studies have focused on the synthesis of nitro-substituted 5-methoxy-1-tetralones as precursors for transient receptor potential VI (TRPVI) antagonists, demonstrating the continued relevance of the tetralone scaffold in drug discovery. materialsciencejournal.org The development of new synthetic methodologies, such as efficient cyclization reactions, remains an active area of research to improve the accessibility of these valuable compounds.

Role of this compound as a Core Scaffold in Chemical Synthesis

This compound's role as a core scaffold in chemical synthesis is multifaceted. Its structure allows for a variety of chemical modifications at several key positions:

The Ketone Group: The carbonyl group is a reactive site for a wide range of transformations, including reductions, oxidations, and aldol (B89426) condensations. This allows for the introduction of new functional groups and the extension of the carbon skeleton.

The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions, such as nitration, allowing for the introduction of substituents that can further modulate the molecule's properties. materialsciencejournal.org

The α-Carbon: The carbon atom adjacent to the carbonyl group can be functionalized through enolate chemistry, enabling the formation of new carbon-carbon bonds.

The versatility of the tetralone scaffold is exemplified by the synthesis of various derivatives. For example, the Claisen-Schmidt condensation of substituted tetralones with furaldehydes has been used to synthesize chalcones with potential biological activities. derpharmachemica.com Moreover, the transformation of 5-methoxy-1-tetralone into 8-methoxy-1-tetralone, a key intermediate for various bioactive compounds, showcases the strategic manipulation of the tetralone core. researchgate.netresearchgate.net

The synthesis of various methyl-substituted tetralones, such as 2,5,8-trimethyl-1-tetralone, further illustrates the importance of this scaffold. These derivatives serve as model compounds for studying the effects of substitution patterns on reactivity and spectroscopic properties.

Table 1: Properties and Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-methyl-3,4-dihydro-2H-naphthalen-1-one nih.gov |

| Molecular Formula | C11H12O nih.gov |

| Molecular Weight | 160.21 g/mol ontosight.ai |

| CAS Number | 6939-35-1 |

| SMILES | CC1=C2CCCC(=O)C2=CC=C1 nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBCYRGGMARDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC(=O)C2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052438 | |

| Record name | 3,4-Dihydro-5-methylnaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-35-1 | |

| Record name | 5-Methyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydro-5-methylnaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-5-methylnaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-1-TETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A481GK7DJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methyl 1 Tetralone and Its Derivatives

Classical and Contemporary Synthetic Routes to 5-Methyl-1-tetralone

The construction of the this compound core can be achieved through several established and modern synthetic strategies, each with its own set of advantages and limitations.

Friedel-Crafts Acylation Approaches to Tetralone Scaffolds

Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of tetralones. nih.gov This reaction typically involves the cyclization of a substituted butyric acid or its corresponding acyl chloride in the presence of a strong acid or Lewis acid catalyst. masterorganicchemistry.comlookchem.com The process begins with the formation of an acylium ion, which then acts as an electrophile, attacking the aromatic ring to form the cyclic ketone.

For instance, the synthesis of 1-tetralone (B52770) derivatives can be accomplished through a sequence involving a Suzuki coupling followed by an intramolecular Friedel-Crafts acylation. lookchem.com This approach offers a versatile route to variously substituted tetralones. Another method utilizes the Friedel-Crafts acylation of an aromatic compound with α-methyl-γ-butyrolactone to produce 2-methyl-1-tetralone (B119441). lookchemmall.com The efficiency of these cyclizations can be influenced by the ring size being formed, with the formation of six-membered rings, as in tetralones, being generally favorable. masterorganicchemistry.comacs.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Benzene (B151609) | Methylsuccinic anhydride | Not specified | Isomeric mixture containing 2-methyl-1-tetralone | tandfonline.com |

| Substituted Arylbromides | Butyric acid derivative | Suzuki coupling catalyst, then Friedel-Crafts catalyst | 1-Tetralone derivatives | lookchem.com |

| Benzene | α-Methyl-γ-butyrolactone | Friedel-Crafts catalyst | 2-Methyl-1-tetralone | lookchemmall.com |

Methylation and Dehydrogenation of 1-Tetralone Precursors

An alternative strategy for the synthesis of methyl-substituted tetralones involves the direct modification of a pre-existing 1-tetralone core. One reported method is the methylation of 1-tetralone, followed by the dehydrogenation of the resulting 2-methyl-1-tetralone in the presence of a palladium on carbon (Pd/C) catalyst. thermofisher.comrheniumshop.co.ilchemicalbook.com However, the direct methylation of 1-tetralone under basic conditions can sometimes lead to the formation of a dimethylated byproduct, which necessitates purification by column chromatography. lookchemmall.com

A study describes the synthesis of 6-methoxy-5-methyl-α-tetralone where a tetralin intermediate is converted to the tetralone by methylation and subsequent oxidation. tandfonline.com

Decarboxylation Pathways for this compound Formation

Decarboxylation reactions provide another avenue for the formation of tetralone derivatives. The synthesis of 2-methyl-1-tetralone can be achieved through the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid. rsc.org This reaction proceeds through a stable enol intermediate, 2-methyl-3,4-dihydro-1-naphthol. rsc.orgresearchgate.net It has been observed that under aerobic conditions, this enol intermediate can react with atmospheric oxygen to form 2-hydroperoxy-2-methyl-1-tetralone. rsc.orgresearchgate.netmdpi.com This side reaction highlights the importance of controlling the reaction atmosphere for achieving the desired product. The decarboxylation of β-keto acids is a well-established transformation that proceeds through a cyclic transition state. masterorganicchemistry.com

In the context of cobalt-catalyzed decarboxylative allylations, enol carbonates derived from tetralones have been used as substrates, showcasing the reactivity of the tetralone system in decarboxylative C-C bond-forming reactions. nih.gov

Enantioselective Synthesis and Chiral Resolution Techniques

The development of enantioselective methods to produce chiral tetralones is of significant interest due to their application as building blocks for pharmaceuticals and other biologically active molecules. nih.gov

Asymmetric Protonation of Enolates

Asymmetric protonation of prochiral enolates is a powerful strategy for creating stereocenters α to a carbonyl group. nih.govcaltech.edu This method has been applied to the synthesis of chiral tetralones. Lithium enolates, often generated from ketones, enol acetates, or silyl (B83357) enol ethers at low temperatures, are common substrates. nih.gov

Several research groups have developed chiral proton sources to achieve enantioselective protonation of tetralone enolates. For example, tris(sulfonamide) protonating agents with chiral backbones have been shown to provide enantioenriched tetralone products with enantiomeric excesses (e.e.) up to 77%. caltech.edu Another approach employs dipeptides as catalytic chiral proton sources for the protonation of lithium enolates of tetralones. nih.gov Pyrrolidin-2-ones bearing a bulky group at the 5-position have also been used as chiral proton sources for the asymmetric protonation of the lithium enolate of a 2-substituted α-tetralone, achieving up to 72% e.e. rsc.org Furthermore, catalytic asymmetric protonation of trimethylsilyl (B98337) enolates of 2-methyl-1-tetralone derivatives has been achieved using a BINAP-silver(I) fluoride (B91410) complex as a chiral catalyst, yielding nonracemic ketones with high enantioselectivity.

| Enolate Precursor | Chiral Proton Source/Catalyst | Achieved Enantiomeric Excess (e.e.) | Reference |

| 2-Methyl-1-tetralone lithium enolate | Chiral tris(sulfonamide) | Up to 77% | caltech.edu |

| 2-Substituted α-tetralone lithium enolate | 5-Substituted pyrrolidin-2-ones | Up to 72% | rsc.org |

| 2-Methyl-1-tetralone trimethylsilyl enolate | BINAP-silver(I) fluoride complex | High enantioselectivity | |

| Tetralone lithium enolate | Dipeptide | Not specified | nih.gov |

Palladium-Catalyzed Enantioselective α-Arylation

Palladium-catalyzed enantioselective α-arylation of ketones is a robust method for the formation of C-C bonds and the creation of chiral quaternary centers. berkeley.edunih.gov This methodology has been successfully applied to tetralone derivatives. nih.govnih.gov

The reaction involves the coupling of an aryl electrophile, such as an aryl bromide or triflate, with a ketone enolate in the presence of a palladium catalyst and a chiral ligand. berkeley.edunih.gov For instance, the α-arylation of 2-methyltetralone catalyzed by palladium-BINAP complexes has been reported to proceed with enantioselectivities ranging from 61-88% e.e. with meta- and para-substituted bromoarenes. nih.gov The use of difluorphos (B3069624) as a ligand with palladium catalysts has expanded the scope to include electron-neutral and electron-rich aryl triflates for the α-arylation of tetralone derivatives, achieving enantioselectivities between 70-98%. nih.gov

More recently, the enantioselective α-arylation of α-fluorotetralones has been developed. berkeley.edunih.govacs.org These reactions, catalyzed by palladium complexes of chiral mono- and bisphosphine ligands, provide access to enantioenriched α-aryl-α-fluorotetralones in high yields and enantioselectivities. berkeley.edunih.govthieme-connect.com

Enantioselective Hydrogenation with Chiral Catalysts

The asymmetric hydrogenation of prochiral tetralones is a paramount method for accessing optically active tetralols, which are valuable chiral building blocks. Significant advancements in this area have been achieved using chiral ruthenium(II) catalysts.

Groundbreaking work has demonstrated the high efficiency of catalyst systems composed of a ruthenium(II) precursor, a chiral diphosphine ligand like BINAP, and a chiral 1,4-diamine. researchgate.netbohrium.com These catalysts have proven exceptionally effective for the asymmetric hydrogenation of 1-tetralone derivatives. researchgate.net For instance, a complex of RuCl2, (S)-XylBINAP, and (R)-IPHAN [(R)-IPHAN = (2R,3R,4R,5R)-3,4-O-isopropylidenehexane-2,5-diamine] has shown remarkable activity. bohrium.com

These catalytic systems can operate at very low loadings, with substrate-to-catalyst (S/C) molar ratios reaching as high as 55,000, while still affording the corresponding chiral 1-tetralols in high yields (>99%) and with excellent enantioselectivities (up to 99% ee). researchgate.netbohrium.com The choice of the specific BINAP and 1,4-diamine ligand is crucial and is tailored to the substitution pattern of the tetralone substrate to achieve optimal stereoselectivity. bohrium.com The high efficiency of these 1,4-diamine-based catalysts may be attributed to the increased flexibility of the seven-membered chelate ring formed with the ruthenium center. bohrium.com This methodology has also been successfully applied to the hydrogenation of exocyclic ketimines derived from 1-tetralone, providing access to valuable enantioenriched cyclic amines using palladium catalysis activated by a Brønsted acid. acs.orgnih.gov

Table 1: Enantioselective Hydrogenation of 1-Tetralone Derivatives with Chiral Ru Catalysts This table is interactive. Click on the headers to sort.

| Substrate | Chiral Catalyst Precursor | S/C Ratio | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1-Tetralone | RuCl₂[(S)-xylbinap][(R)-iphan] | 2000 | i-C₃H₇OH | 97% | bohrium.com |

| 5-Methoxy-1-tetralone (B1585004) | RuCl₂[(S)-binap][(R)-iphan] | 1000 | C₂H₅OH | 99% | bohrium.com |

| 6-Methoxy-1-tetralone (B92454) | RuCl₂[(S)-xylbinap][(R)-iphan] | 55000 | i-C₃H₇OH | 98% | bohrium.com |

| 7-Methoxy-1-tetralone | RuCl₂[(S)-xylbinap][(R)-iphan] | 1000 | i-C₃H₇OH | 99% | bohrium.com |

Synthesis of Key Intermediates and Analogues

Methoxy-substituted tetralones are vital intermediates for the synthesis of numerous natural and non-natural products. ccsenet.orgtandfonline.com Various synthetic strategies have been developed to prepare these compounds with regiochemical control.

5-Methoxy-2-tetralone : A method for synthesizing this compound involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethylene (B1197577) in the presence of a catalyst to yield 5-methoxy-2-tetralone. google.com

6-Methoxy-2-tetralone : This β-tetralone can be prepared via a Friedel-Crafts reaction between (4-methoxyphenyl)acetyl chloride and ethylene in the presence of anhydrous aluminum chloride. orgsyn.org

8-Methoxy-1-tetralone : Unlike other isomers, 8-methoxy-1-tetralone is not as readily available commercially and its synthesis has been a subject of interest. ccsenet.orgtandfonline.com One facile method starts with m-methoxybenzaldehyde, which is condensed with ethyl succinate. The resulting product undergoes hydrogenation, bromination, and then cyclization with sulfuric acid. A subsequent decarboxylation and catalytic hydrogenation over Pd/C converts the bromo intermediate into 8-methoxy-1-tetralone. tandfonline.com An alternative route involves the methylation of 8-hydroxy-1-tetralone, which itself can be prepared by the catalytic hydrogenation of naphthalene-1,8-diol. ccsenet.orgtandfonline.com

Table 2: Synthetic Approaches to Methoxy-Substituted Tetralones This table is interactive. Use the search bar to filter results.

| Target Compound | Key Starting Materials | Key Reactions | Reference |

|---|---|---|---|

| 5-Methoxy-2-tetralone | 3-Methoxyphenylacetic acid, Ethylene | Acyl chlorination, Friedel-Crafts type reaction | google.com |

| 6-Methoxy-1-tetralone | 3-Methoxybenzyl chloride, Ethyl acrylate | Heck reaction, Reduction, Cyclization | tandfonline.com |

| 6-Methoxy-2-tetralone | (4-Methoxyphenyl)acetyl chloride, Ethylene | Friedel-Crafts acylation | orgsyn.org |

| 8-Methoxy-1-tetralone | m-Methoxybenzaldehyde, Ethyl succinate | Stobbe condensation, Hydrogenation, Cyclization | tandfonline.com |

| 8-Methoxy-1-tetralone | Naphthalene-1,8-diol | Hydrogenation, Methylation | ccsenet.org |

Ring expansion and cyclization reactions provide powerful pathways to novel tetralone derivatives and larger ring systems.

A metal-free ring expansion of cyclopropanols bearing a pendant styrene (B11656) group has been achieved using an organic photoredox catalyst. nii.ac.jp This method proceeds via a proton-coupled electron transfer (PCET) mechanism. An alkoxy radical is generated, which undergoes ring-opening via β-scission to form a primary alkyl radical. This radical then undergoes a regioselective 6-exo-trig cyclization to afford γ-substituted 1-tetralones. nii.ac.jp

Another ring expansion strategy employs a hypervalent iodine reagent, PhI(OH)OTs (HTIB), to mediate the rearrangement of 1-vinyl-1-tetralol. mdpi.com This reaction converts the six-membered saturated ring of the tetralone system into a seven-membered ring, yielding a benzo orgsyn.organnulenone derivative, a scaffold present in various biologically active compounds. mdpi.com

Radical-mediated cascade cyclizations have also been explored. inglomayor.cl For example, the Aldol (B89426) condensation of 1-tetralone with an appropriate aldehyde can produce a precursor which, after allylic bromination, is subjected to free-radical cyclization conditions (n-Bu₃SnH, AIBN) to attempt the construction of a new ring fused to the tetralone framework, aiming for steroidal skeletons. inglomayor.cl

The tetralone scaffold has been ingeniously incorporated into analogues of bioactive molecules to probe and modulate biological pathways. oup.com A prominent example is the synthesis of tetralone analogues of the plant hormone abscisic acid (ABA). These analogues were designed to block a key catabolic pathway of ABA, potentially enhancing biological activity. oup.com The synthesis involves a seven-step sequence starting from 1-tetralone. These tetralone-ABA analogues have been shown to be more potent than ABA in certain bioassays and serve as valuable probes for identifying ABA binding proteins. oup.com

Furthermore, α-aryl-α-tetralones and their fluorinated counterparts have been synthesized via palladium-catalyzed α-arylation reactions. sci-hub.se These compounds, considered analogues of isoflavanones, have been evaluated for their cytotoxic effects against human breast cancer and leukemia cell lines, with some derivatives showing promising anti-proliferative results and high selectivity. sci-hub.se Aryl tetralone analogues have also been synthesized and investigated as potential antimitotic agents, showing antimicrobial and antioxidant effects. zenodo.org

Derivatives via Ring Expansion and Cyclization Reactions

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of tetralones, emphasizing metal-free catalysis, atom economy, and sustainable reaction conditions.

The development of asymmetric one-pot reactions using heterogeneous catalysts represents a move towards more sustainable processes. rsc.org For example, the hydrogenation of unsaturated precursors over a supported palladium catalyst (Pd/C) in the presence of chiral amino alcohols can produce optically enriched α-substituted ketones like 2-methyl-1-tetralone. rsc.org

Photocatalysis has emerged as a powerful tool in green organic synthesis, enabling novel transformations under mild conditions. nih.govacs.org A metal-free, photocatalytic ring expansion of cyclopropanols to synthesize 1-tetralone derivatives exemplifies this approach. nii.ac.jp Using an organic photoredox catalyst like 4CzIPN and visible light from a blue LED, this method avoids the use of noble-metal catalysts or stoichiometric transition-metal oxidants, reducing metal waste. nii.ac.jp

Another photoreaction for producing α-tetralone derivatives involves the irradiation of an acetonitrile (B52724) solution of a phenacyl halide and an olefin in the presence of silver trifluoromethanesulfonate. google.com This reaction proceeds via addition of the olefin to the phenacyl group followed by cyclization to form the tetralone ring structure. google.com While this method uses a metal salt, the activation by light is a key feature. These photocatalytic strategies offer environmentally benign alternatives to classical methods for derivatizing the tetralone core.

Metal-Free and Base-Free Decarboxylation

The synthesis of this compound and its derivatives can be achieved through the decarboxylation of the corresponding 2-carboxy-1-tetralone precursors. This method offers a valuable synthetic route that can proceed under metal-free and base-free conditions, relying on the inherent reactivity of β-keto acids.

The fundamental principle of this transformation involves the thermal extrusion of carbon dioxide from a β-keto acid, such as 5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This process is facilitated by the formation of a stable enol intermediate. Research on the closely related 2-methyl-1-tetralone-2-carboxylic acid has shown that the decarboxylation proceeds through the formation of 2-methyl-3,4-dihydro-1-naphthol. researchgate.netrsc.orgrsc.org This enol intermediate is then tautomerized to the more stable keto form, yielding the desired tetralone.

A notable aspect of this reaction is the influence of the reaction atmosphere. Studies have demonstrated that when the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid is carried out in the presence of atmospheric oxygen, the enol intermediate can be trapped, leading to the formation of 2-hydroperoxy-2-methyl-1-tetralone. researchgate.netrsc.org This highlights the importance of controlling the reaction conditions to favor the desired product. For instance, conducting the reaction under an inert atmosphere would promote the formation of this compound.

While specific literature detailing a broad range of substituted this compound derivatives prepared via this method is limited, the general principles of β-keto acid decarboxylation are well-established and can be applied to these systems. The reaction is typically promoted by heating the carboxylic acid precursor in a suitable solvent.

The following table summarizes representative findings on the decarboxylation of tetralone-based β-keto acids, providing insight into the general conditions and outcomes of this synthetic strategy.

| Substrate | Reagents & Conditions | Product(s) | Yield (%) | Reference |

| 2-Methyl-1-tetralone-2-carboxylic acid | Acetonitrile, room temperature, O₂ (balloon), 129 h | 2-Hydroperoxy-2-methyl-1-tetralone | 78 | rsc.org |

| 2-Aryl-1-tetralones | Toluene, 80 °C, air | Alkyl-2-(3-oxo-3-aryl) benzoates | up to 88 | researchgate.net |

| Tetralone-derived β-ketocarboxylic acids | Toluene, DABCO (15 mol%), methyl trifluoropyruvate, room temperature | Corresponding aldol products | High | mdpi.com |

Table 1: Representative Metal-Free and Base-Free Decarboxylation Reactions of Tetralone Derivatives

The synthesis of the required 5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid precursors can be accomplished through various established synthetic routes, such as the acylation of this compound followed by hydrolysis. The subsequent metal-free and base-free decarboxylation provides a clean and efficient method for accessing this compound and its analogs, avoiding the use of potentially toxic metals or harsh basic conditions.

Reaction Mechanisms and Chemical Transformations of 5 Methyl 1 Tetralone

Enolate Chemistry and Reactivity

The presence of a ketone functional group in 5-Methyl-1-tetralone allows for the formation of an enolate intermediate, a cornerstone of its reactivity. The enolate can be generated by treating the ketone with a suitable base, leading to the deprotonation of the α-carbon. This enolate is a versatile nucleophile, participating in a variety of carbon-carbon bond-forming reactions.

Stereoselective Protonation of Lithium Enolates

The stereoselective protonation of prochiral enolates is a powerful method for the asymmetric synthesis of α-substituted carbonyl compounds. Research has demonstrated the stereoselective protonation of the lithium enolate of 2-methyl-1-tetralone (B119441), a closely related analogue of this compound. This reaction can be catalyzed by salan-type diamines, highlighting its utility in asymmetric synthesis. The enantioselectivity of such protonations is influenced by factors including the nature of the chiral proton source and the countercation.

In related studies, various chiral proton sources have been developed for the asymmetric protonation of prochiral tetralone enolates. medcraveonline.com For instance, the protonation of the trimethylsilyl (B98337) enol ether of 2-methyl-1-tetralone has been achieved with high enantioselectivity using a chiral phosphine-silver(I) complex as a catalyst. thieme-connect.com The optimization of the ratio of the chiral ligand (BINAP) to the silver salt was found to be crucial for achieving high enantiomeric excess. thieme-connect.com

| Substrate | Chiral Catalyst/Proton Source | Enantiomeric Excess (ee) | Reference |

| Trimethylsilyl enolate of 2-methyl-1-tetralone | (R)-BINAP·AgF | High | thieme-connect.com |

| Lithium enolate of 2-methyl-1-tetralone | Salan-type diamines | Not specified |

Computational Analysis of Enolate Transmetallation and Reductive Elimination

Computational studies have provided significant insights into the mechanistic details of reactions involving tetralone enolates. A computational analysis of the enantioselective Pd-catalyzed α-arylation of 2-methyltetralone has shed light on the key steps of enolate transmetallation and C-C bond-forming reductive elimination. Current time information in Bangalore, IN.cdnsciencepub.com

The study investigated several mechanistic scenarios and found that the reductive elimination from the C-bound enolate Pd complex is the most favorable pathway. Current time information in Bangalore, IN.lookchem.com This finding aligns well with experimentally observed stereoselectivity. The analysis of the transition structures revealed the origins of the reaction's enantioselectivity. Current time information in Bangalore, IN.cdnsciencepub.com The binding mode of the enolate ligand to the palladium center, whether C-bound or O-bound, is influenced by steric factors. Current time information in Bangalore, IN.lookchem.com While the C-bound enolate is generally electronically favored, the O-bound enolate becomes more favorable with increasing steric hindrance from the ligand and α-substituents on the enolate. Current time information in Bangalore, IN.lookchem.com

Oxidation Reactions

The oxidation of this compound and its derivatives can proceed through various pathways, leading to the formation of hydroxylated or peroxidized products.

Peroxidation by Molecular Oxygen and Hydroperoxide Formation

The enol form of 2-methyl-1-tetralone, generated during the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid, has been shown to react with atmospheric oxygen. researchgate.net This reaction leads to the formation of 2-hydroperoxy-2-methyl-1-tetralone. researchgate.netbiotrend.com This hydroperoxide can be subsequently reduced to the corresponding α-ketol. biotrend.com

The reaction proceeds under aerobic and dark conditions, indicating a non-photochemical process. researchgate.net The formation of the hydroperoxide is a result of the reaction between the stable enol intermediate and triplet molecular oxygen. researchgate.net

Mechanistic Insights into Spin-Forbidden Oxygen Additions

The reaction between the enol of 2-methyl-1-tetralone and molecular oxygen is a spin-forbidden process, as it involves the interaction of a singlet-state enol with a triplet-state oxygen molecule. Computational studies have been employed to understand the mechanism by which this spin barrier is overcome. wikipedia.org

The proposed mechanism involves a two-step process. Initially, the molecular oxygen abstracts the O-H proton from the enol, forming a radical pair in the triplet state. Subsequently, the system undergoes a spin state change (intersystem crossing) to the singlet state, which then leads to the barrierless formation of the peroxide. This process highlights a cofactorless peroxidation mechanism that circumvents the spin-forbidden nature of the reaction without the need for a metal catalyst. researchgate.net

Reduction Reactions

The carbonyl group of this compound is susceptible to reduction, yielding the corresponding alcohol, 5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation can be achieved using various reducing agents.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of the ketone functionality in tetralones to the corresponding alcohol. scielo.brscielo.br For instance, the reduction of substituted tetralones with sodium borohydride in methanol (B129727) or ethanol (B145695) is a well-established method. lookchem.comprepchem.com Lithium aluminum hydride, being a more powerful reducing agent, is also capable of this transformation and is typically used in dry ether. scielo.brscielo.br

Bioreduction methods have also been explored for the enantioselective reduction of substituted α-tetralones. The use of Daucus carota root has been shown to afford homochiral α-tetralols with high enantiomeric excesses. prepchem.com This approach offers a green alternative for the synthesis of chiral alcohols.

Selective Reduction of the Ketone Functionality

The ketone group of the tetralone scaffold is a primary site for chemical modification, with reduction to a secondary alcohol being a common transformation. The reduction of the carbonyl group in substituted tetralones can be achieved using various methods, including catalytic hydrogenation. For instance, in the synthesis of intermediates for camptothecin (B557342) derivatives, the reduction of a carbonyl group in a related tetralone structure (8-acetylamino-6-fluoro-5-methyl-1-tetralone) requires a multi-stage process that includes alcohol formation, dehydration, and subsequent reduction of the double bond. google.com A more direct approach involves catalytic hydrogenation using a palladium catalyst, which has been shown to be efficient for industrial-scale production. google.com

Other reduction methods, such as the Birch reduction using lithium in liquid ammonia (B1221849), can reduce the keto group to a secondary alcohol, 1-tetralol. wikipedia.org The use of calcium in liquid ammonia at -33 °C has also been reported to reduce 1-tetralone (B52770) to 1-tetralol with high yield. wikipedia.org For specific substrates like 2,5,8-trimethyl-1-methoxynaphthalene, a sodium-mediated reduction can be employed to yield the corresponding tetralone. The choice of reducing agent and reaction conditions is critical for achieving high selectivity and yield, especially when other functional groups are present on the tetralone ring.

Table 1: Methods for the Reduction of the Ketone in Tetralone Derivatives

| Reagent/Catalyst | Substrate Type | Product | Reference |

|---|---|---|---|

| Palladium Catalyst (Pd/C) | Substituted 1-Tetralones | Corresponding Tetralol/Reduced Derivative | , google.com |

| Lithium in liquid ammonia | 1-Tetralone | 1-Tetralol | wikipedia.org |

| Calcium in liquid ammonia | 1-Tetralone | 1-Tetralol | wikipedia.org |

| Sodium metal in ethanol/ammonia | Methoxynaphthalene derivatives | Corresponding Tetralone |

Functionalization and Derivatization Strategies

Beyond ketone reduction, the this compound scaffold can be functionalized through various reactions, enabling the synthesis of a diverse range of derivatives. These strategies include electrophilic aromatic substitution, condensation reactions, and the construction of new heterocyclic rings.

Nitration is a key strategy for introducing a nitro group (–NO₂) onto the tetralone framework, which can then be converted into a wide array of other functional groups. researchgate.net The direct nitration of 1-tetralone and its derivatives can be challenging, often resulting in low yields and the formation of multiple isomers. materialsciencejournal.org The reaction conditions, such as temperature and solvent, are crucial for success. Low temperatures (around -30°C) are generally favored, and the use of alcohol as a solvent can be detrimental to the product. materialsciencejournal.org

For substituted tetralones, the position of the existing substituent directs the incoming nitro group. In the case of 5-methoxy-1-tetralone (B1585004), a close analog of this compound, nitration can yield a mixture of 6-nitro and 8-nitro isomers. nih.gov Alternative indirect methods for preparing specific nitro-1-tetralone isomers have been developed to overcome the low yields of direct nitration. materialsciencejournal.org For example, 4-(2-nitrobenzene)butyric acid can be cyclized using fluorosulfonic acid (FSO₃H) to afford 5-nitro-1-tetralone. materialsciencejournal.org Another approach involves the side-chain nitration of methyl-substituted acryloylbenzenes followed by an intramolecular Michael addition to form 4-nitro-1-tetralones.

Table 2: Reagents and Conditions for Nitration of Tetralone Derivatives

| Nitrating Agent | Substrate | Key Conditions | Products | Reference |

|---|---|---|---|---|

| H₂SO₄ / fuming HNO₃ | 1-Tetralone | ≤0°C | 7-Nitro-1-tetralone | materialsciencejournal.org |

| Cu(NO₃)₂ / Ac₂O | 5-Methoxy-1-tetralone | Room Temperature, Et₂O | 6-Nitro and 8-nitro isomers | materialsciencejournal.org, nih.gov |

| HNO₃ / AcOH | 5-Hydroxy-1-tetralone | Room Temperature | 6-Nitro isomer (major), 6,8-dinitro isomer | materialsciencejournal.org |

| Fuming HNO₃ / Ac₂O | Methyl-substituted acryloylbenzenes | 0 to -5°C | 2-(Nitromethyl)acryloylbenzenes (precursors to 4-nitrotetralones) | |

| FSO₃H / SbF₅ | 4-(2-Nitrobenzene)butyric acid | Reflux | 5-Nitro-1-tetralone | materialsciencejournal.org |

The Claisen-Schmidt condensation is a versatile reaction for forming carbon-carbon bonds by reacting a ketone with an aldehyde in the presence of a base or acid catalyst. wikipedia.org In the context of this compound, the α-methylene group (C2) adjacent to the carbonyl is particularly reactive and can condense with various aromatic aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. pnrjournal.comtandfonline.com These chalcone (B49325) derivatives of tetralone are significant synthetic intermediates. rasayanjournal.co.inthesciencein.org

The reaction is typically carried out in an alcoholic solvent with a base like sodium hydroxide. pnrjournal.comtandfonline.com For example, 1-tetralone reacts with 4-propoxybenzaldehyde (B1265824) in ethanol with dilute NaOH to produce (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one in high yield. tandfonline.com Similarly, substituted tetralones have been condensed with various furaldehydes to synthesize libraries of heterocyclic chalcones. derpharmachemica.com The resulting chalcones, characterized by an exocyclic double bond, serve as key synthons for building more complex heterocyclic systems. researchgate.net

Table 3: Examples of Claisen-Schmidt Condensation with Tetralones

| Tetralone Reactant | Aldehyde Reactant | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 1-Tetralone | Substituted Benzaldehydes | NaOH / Ethanol | 2-Benzylidene-1-tetralones (Chalcones) | pnrjournal.com |

| 1-Tetralone | 4-Propoxybenzaldehyde | NaOH / Ethanol | (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one | tandfonline.com |

| Substituted Tetralones | Furaldehydes | Not specified | (2-(Furanyl)vinyl)-1-tetralone Chalcones | derpharmachemica.com |

| 1-Tetralone | Aromatic Aldehydes | NaOH / Ethanol | Arylidene-1-tetralones | researchgate.net |

Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer an efficient pathway to complex molecules and are well-suited for generating molecular diversity. clockss.org 1-Tetralone and its derivatives are valuable building blocks in such reactions for the synthesis of fused heterocyclic systems. wikipedia.orgchemicalbook.com

One notable example is a three-component reaction of a 6-substituted-1-tetralone, an aromatic aldehyde, and ammonium (B1175870) acetate, catalyzed by L-proline, to produce poly-substituted pyridines (specifically, dibenzo[c,h]acridines) in high yields. acgpubs.org Another MCR involves the condensation of α-tetralone, an aromatic aldehyde, and malononitrile (B47326) in the presence of a sodium alkoxide to yield 2-alkoxy-4-aryl-3-cyano-5,6-dihydro-benzo[h]quinoline derivatives. researchgate.net When cyanoacetamide is used instead of malononitrile, the reaction affords 4-aryl-3-cyano-1,2,5,6-tetrahydrobenzo[h]quinoline-2-one derivatives. researchgate.net These reactions highlight the utility of the tetralone scaffold in rapidly constructing diverse heterocyclic architectures.

Table 4: Multi-component Reactions Involving 1-Tetralone

| Reactants | Catalyst/Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| 6-Substituted-1-tetralone, Aromatic aldehyde, Ammonium acetate | L-proline / Ethanol | Poly-substituted Pyridine (B92270) (Dibenzoacridine) | acgpubs.org |

| α-Tetralone, Aromatic aldehyde, Malononitrile | Sodium alkoxide / Alcohol | Benzo[h]quinoline | researchgate.net |

| α-Tetralone, Aromatic aldehyde, Cyanoacetamide | Sodium alkoxide / Alcohol | Benzo[h]quinolin-2-one | researchgate.net |

| 1-Tetralone, 5-Aminotetrazole, Aromatic aldehyde | Microwave irradiation | Tetrazole-fused system | chemicalbook.com, wikipedia.org |

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. sigmaaldrich.com The isopropylation of substituted tetralones has been investigated as a route to synthesize specific intermediates for natural products. The isopropylation of 5-methoxy-1-tetralone, a compound structurally similar to this compound, has been successfully achieved using isopropanol (B130326) and polyphosphoric acid (PPA). researchgate.net

This reaction introduces an isopropyl group onto the aromatic ring, specifically at the C8 position, to yield 8-isopropyl-5-methoxy-1-tetralone. researchgate.net The reaction is typically performed by heating the reactants at 75-80°C. The regioselectivity is influenced by the directing effects of the existing substituents on the aromatic ring. Similar conditions have been applied to 6-methoxy-1-tetralone (B92454), resulting in the formation of 5,7-diisopropyl-6-methoxy-1-tetralone. researchgate.net These findings suggest that this compound could likely undergo a similar isopropylation reaction, providing a pathway to further functionalized derivatives.

Table 5: Isopropylation of Methoxy-Substituted Tetralones

| Substrate | Reagents | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Methoxy-1-tetralone | Isopropanol, Polyphosphoric acid (PPA) | 75-80°C | 8-Isopropyl-5-methoxy-1-tetralone | 61% | researchgate.net |

| 6-Methoxy-1-tetralone | Isopropanol, Polyphosphoric acid (PPA) | 75-78°C | 5,7-Diisopropyl-6-methoxy-1-tetralone | 10% | researchgate.net |

Advanced Spectroscopic and Computational Characterization of 5 Methyl 1 Tetralone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-methyl-1-tetralone by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. jchps.com The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in an NMR spectrum allow for the unambiguous assignment of the molecular skeleton. jchps.com

In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons, the aliphatic protons of the saturated ring, and the methyl group protons. The aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The benzylic protons and the other methylene (B1212753) protons of the tetralone ring resonate at higher fields, and the methyl protons appear as a characteristic singlet further upfield.

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct peaks for each unique carbon atom. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield (often >190 ppm). The aromatic carbons also resonate in the downfield region (typically 120-150 ppm), while the aliphatic and methyl carbons are found in the upfield region of the spectrum.

Detailed analysis of NMR data from various studies provides a consistent picture of the this compound structure. lookchem.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Tetralone Derivatives Note: The specific chemical shifts for this compound can vary slightly based on the solvent and instrument frequency. The data below is for a related derivative, 8-methyl-1-tetralone (B1583489), to illustrate typical shifts.

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~200.21 |

| Aromatic CH | 7.06 - 7.28 | 126.76 - 132.18 |

| Aromatic C (quaternary) | - | 141.47, 145.67 |

| -CH₂- (next to C=O) | ~2.93 (triplet) | ~41.00 |

| -CH₂- | ~2.06 (quartet) | ~23.29 |

| -CH₂- (benzylic) | ~2.63 (multiplet) | ~31.00 |

| -CH₃ | ~2.62 (singlet) | ~22.99 |

Data adapted from a study on 8-methyl-1-tetralone. lookchem.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. libretexts.orglibretexts.org

The most prominent and diagnostic peak in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretch. This peak is typically observed in the range of 1660-1690 cm⁻¹. For α,β-unsaturated ketones like tetralones, the carbonyl absorption appears at a lower frequency compared to saturated ketones due to conjugation with the aromatic ring. For example, in a related naphthopyrone derivative formed from 7-methyl-1-tetralone (B1293843), the unsaturated carbonyl group stretch was observed at 1650 cm⁻¹. ias.ac.in The exact position can be influenced by the substitution on the aromatic ring.

Other significant absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C stretching: A series of absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

Table 2: Key IR Absorption Frequencies for Tetralone Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1660 - 1690 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

Data compiled from general IR correlation charts and specific examples. libretexts.orgias.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information for this compound: its exact molecular weight and its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₂O, giving it a monoisotopic mass of approximately 160.09 Da. chemspider.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) is observed at an m/z (mass-to-charge ratio) corresponding to the molecule's weight, confirming its elemental composition. nih.gov For this compound, this peak would be at m/z 160.

The fragmentation pattern provides structural clues. The molecular ion can undergo characteristic cleavages, leading to fragment ions that are detected at lower m/z values. libretexts.org For tetralone structures, common fragmentation pathways often involve the loss of small, stable molecules or radicals. For instance, the mass spectrum of the parent 1,2,3,4-tetrahydroquinoline (B108954) shows characteristic losses of M-1, M-15, and M-16. cdnsciencepub.com Similarly, for this compound, a significant fragment is often observed at m/z 132, which corresponds to the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a retro-Diels-Alder reaction, although the top peak in some databases is listed at m/z 132 from the loss of CO. nih.gov Another prominent peak can arise from the loss of the methyl radical (CH₃), resulting in an ion at m/z 145. docbrown.info

Table 3: Expected Mass Spectrometry Peaks for this compound

| m/z | Proposed Fragment | Proposed Loss | Significance |

|---|---|---|---|

| 160 | [C₁₁H₁₂O]⁺ | - | Molecular Ion (M⁺) |

| 132 | [C₉H₈O]⁺ | CO | Loss of Carbon Monoxide |

| 117 | [C₈H₅O]⁺ | CO + CH₃ | Loss of CO and Methyl Radical |

Based on NIST Mass Spectrometry Data for this compound. nih.gov

X-ray Crystallography for Solid-State Structural Determination

In a study of anti-2-hydroxy-2-methyl-1-tetralone oxime, X-ray analysis revealed that the compound crystallizes with two different conformers, differing in the orientation (axial vs. equatorial) of an exocyclic group. researcher.life This highlights the conformational subtleties that can be unambiguously resolved by X-ray crystallography. Such structural details are crucial for understanding intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the material's physical properties.

Quantum Chemical and Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure, geometry, and reactivity of molecules. asianpubs.org DFT calculations can accurately model the ground-state geometry of this compound, predicting bond lengths and angles that are typically in good agreement with experimental data from X-ray crystallography. ou.edu

These calculations provide detailed information about the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For a ketone like this compound, the HOMO is often associated with the lone pairs on the oxygen atom and the π-system of the aromatic ring, while the LUMO is typically the π* antibonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Furthermore, DFT can be used to calculate theoretical spectroscopic data. For example, theoretical IR vibrational frequencies can be computed and compared with experimental IR spectra to aid in the assignment of complex spectral bands. tandfonline.com Similarly, theoretical NMR chemical shifts can be calculated to support the structural elucidation from experimental spectra. Computational studies on related methoxy-tetralones have shown that electronic and steric factors, such as the repulsion between the carbonyl oxygen and a substituent at position 8, significantly influence the molecule's stability. ccsenet.org

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. ebi.ac.uk

For example, computational studies have been performed on the Pd-catalyzed α-arylation of 2-methyltetralone. ebi.ac.uk These investigations computed the entire reaction energy profile, exploring different mechanistic possibilities for key steps like transmetalation and reductive elimination. The calculations helped identify the most favorable mechanism and explained the origin of stereoselectivity in the reaction. ebi.ac.uk

In another study, DFT calculations were used to understand the CAN-mediated intramolecular cyclization to form 2-tetralone (B1666913) derivatives. beilstein-journals.org The computational results indicated that the stability of radical intermediates was crucial for the successful formation of the tetralone ring and helped rationalize the observed product selectivity. beilstein-journals.org Similarly, the spin-forbidden reaction of a tetralone enol intermediate with molecular oxygen has been investigated using high-level computational methods, providing a detailed understanding of the peroxidation mechanism. mdpi.com These types of studies are essential for optimizing reaction conditions and designing new synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry serves as a powerful tool for the prediction and interpretation of spectroscopic data for complex organic molecules like this compound. By employing theoretical methods, primarily Density Functional Theory (DFT), researchers can calculate spectroscopic parameters that closely correlate with experimental findings, aiding in structural elucidation and the assignment of spectral features.

Infrared (IR) Spectroscopy Prediction: Theoretical calculations are widely used to predict the vibrational frequencies of molecules. These calculations help in assigning the absorption bands observed in experimental IR spectra. For tetralone systems, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), can accurately predict the vibrational modes. tandfonline.comresearchgate.net For instance, in a study on a tetralone condensate, the C=O stretching vibration was observed experimentally at 1667 cm⁻¹, which showed excellent agreement with the DFT-calculated value of 1651 cm⁻¹. tandfonline.com Similarly, C-H stretching vibrations experimentally found at 3073, 2966, and 2914 cm⁻¹ were predicted by DFT calculations to be at 3083, 2991, and 2990 cm⁻¹. tandfonline.com This level of accuracy is crucial for confirming molecular structures and understanding the electronic environment of functional groups.

The table below illustrates a comparison between experimental and theoretically predicted IR frequencies for a representative tetralone derivative, highlighting the utility of computational methods.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) (DFT/B3LYP) |

| C=O Stretch | 1667 | 1651 |

| Aromatic C-H Stretch | 3073 | 3083 |

| Aliphatic C-H Stretch | 2966 | 2991 |

| Aliphatic C-H Stretch | 2914 | 2990 |

| Data derived from a study on a tetralone condensate system. tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: The prediction of ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is a standard practice for confirming the structures of synthetic compounds. researchgate.net For tetralone derivatives, computational models can predict the chemical shifts of protons and carbons with a high degree of accuracy, which is invaluable for assigning complex spectra and resolving ambiguities.

Discrepancies between experimental and theoretical NMR shifts can sometimes arise due to factors like solvent effects or conformational complexities. In such cases, advanced computational protocols are employed. These may involve recalculating theoretical shifts using implicit solvent models (e.g., PCM) and cross-validating assignments with 2D NMR techniques like COSY and HSQC. Studies have shown that including explicit solvent molecules in the computational model can further refine the accuracy of predicted chemical shifts, especially for protons involved in hydrogen bonding. researchgate.net

The following table shows a comparison of experimental and theoretical ¹H NMR chemical shifts for protons in the methylene groups of an α-tetralone moiety, demonstrating the predictive power of DFT calculations.

| Proton Assignment | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) (DFT/B3LYP) |

| Methylene Protons (C₁₈H₂) | 2.937 - 2.954 | 2.589 - 2.764 |

| Methylene Protons (C₁₉H₂) | 3.121 - 3.155 | 3.124 |

| Data derived from a study on a tetralone condensate system. tandfonline.com |

Analysis of Energy Profiles and Transition States

Computational analysis of reaction energy profiles and transition states provides deep insights into the reaction mechanisms, reactivity, and selectivity of chemical transformations involving this compound. These studies are crucial for optimizing reaction conditions and designing new synthetic routes.

Reaction Mechanism and Stereoselectivity: DFT calculations have been instrumental in elucidating the mechanisms of complex, metal-catalyzed reactions. For example, the [Pd(BINAP)]-catalyzed α-arylation of 2-methyl-1-tetralone (B119441) has been studied computationally to understand the origins of enantioselectivity. ebi.ac.ukacs.org The entire reaction energy profile was computed, investigating key steps such as oxidative addition, transmetallation, and reductive elimination. ebi.ac.ukacs.org

The calculations revealed that the reductive elimination from a C-bound palladium enolate complex is the most favorable pathway and is the rate- and stereo-determining step of the reaction. acs.org By analyzing the structures and energies of the transition states for the formation of different stereoisomers, researchers can predict which enantiomer will be preferentially formed. This detailed analysis of the stereodetermining transition structures helps to rationalize the experimentally observed enantioselectivity with different ligands and substrates. ebi.ac.ukacs.org

Energy Profiles of Peroxidation Reactions: The cofactorless peroxidation of the enol intermediate of 2-methyl-1-tetralone (2-methyl-3,4-dihydro-1-naphthol) has been investigated using high-level computational methods. mdpi.com This reaction involves the spin-forbidden addition of triplet ground-state molecular oxygen (³O₂) to a singlet enol molecule. The study mapped the potential energy surfaces (PES) for both the triplet and singlet states. mdpi.com

The results indicate that the preferred mechanism involves the transfer of a proton from the enol to the oxygen molecule on the triplet state, forming a radical pair. mdpi.com This is followed by an intersystem crossing (ISC) to the singlet state, where the final hydroperoxide product is stable. The calculations showed that the energy barrier for the initial proton transfer on the triplet state is the rate-limiting step, rather than the ISC. mdpi.com The computed free energy barriers were consistent with the slow reaction rate observed experimentally. mdpi.com

The energy profile for such a reaction can be summarized in the following table, detailing the relative free energies of key intermediates and transition states.

| Species/State | Description | Relative Free Energy (kcal/mol) |

| Reactants (Triplet) | Enol + ³O₂ | 0.0 |

| Triplet TS | Transition state for H-transfer | +25.0 |

| MECP | Minimum Energy Crossing Point (Triplet to Singlet) | +21.9 |

| Product | Hydroperoxide | -27.8 |

| Energies are illustrative, based on computational findings for the peroxidation of 2-methyl-1-tetralone's enol intermediate. mdpi.com |

These computational investigations are essential for understanding reactions that are difficult to probe experimentally, such as those involving short-lived intermediates or spin-forbidden steps. They provide a quantitative framework for analyzing reaction feasibility, kinetics, and the factors controlling product formation. mdpi.commdpi.com

Biological and Pharmacological Research Involving 5 Methyl 1 Tetralone Derivatives

Medicinal Chemistry Applications and Drug Discovery

The tetralone scaffold, including that of 5-methyl-1-tetralone, is of significant interest in medicinal chemistry due to its utility in creating complex molecular architectures with therapeutic potential. eurekaselect.comnih.gov

This compound and its related structures are recognized as valuable intermediates in the synthesis of pharmaceuticals. ontosight.aieurekaselect.com The reactivity of the tetralone ring system allows for a variety of chemical modifications, making it a suitable starting material for a range of synthetic heterocyclic compounds and pharmaceuticals. eurekaselect.comresearchgate.net For instance, substituted 1-tetralones are crucial starting materials for synthesizing complex, biologically active compounds. tandfonline.com The synthesis of 8-methyl-1-tetralone (B1583489) from the commercially available 5-methoxy-1-tetralone (B1585004) has been developed as a potential intermediate for naturally occurring compounds. researchgate.net Furthermore, 5-acetylamino-7-fluoro-1-tetralone (B8544231) is noted as an important intermediate in the synthesis of potent antitumor agents.

The tetralone scaffold is a key structural feature in a variety of therapeutically functional compounds. eurekaselect.comresearchgate.net Many α-tetralone derivatives serve as building blocks for drugs such as antibiotics, antidepressants, and agents for treating Alzheimer's disease. eurekaselect.comresearchgate.net The inherent biological activities of the tetralone core, combined with the ability to introduce various functional groups, have led to the development of a diverse library of small molecules with a wide range of pharmacological effects. eurekaselect.comresearchgate.net Research has focused on creating derivatives with enhanced potency and specificity for various biological targets. nih.gov

Role as an Intermediate in Pharmaceutical Synthesis

Investigated Biological Activities and Mechanisms of Action

Derivatives of this compound have been the subject of numerous studies to evaluate their biological activities and understand their mechanisms of action at the molecular level.

Several derivatives of tetralone have demonstrated notable anti-inflammatory properties. For example, certain E-2-arylmethylene-1-tetralones have been shown to inhibit the macrophage migration inhibitory factor (MIF) tautomerase activity, which is associated with inflammatory macrophage activation. nih.gov Specifically, a p-methyl derivative of a tetralone with a homoaromatic C-ring exhibited high activity in inhibiting MIF ketonase. nih.govtandfonline.com Some of these derivatives were found to reduce inflammatory macrophage activation by inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO), as well as down-regulating the expression of inflammatory cytokines like TNF-α and IL-6. nih.gov Chalcone (B49325) derivatives of 1-tetralone (B52770) have also been investigated for their inhibitory effects on ROS production in LPS-stimulated macrophages, with some compounds showing potent anti-inflammatory activity. chemicalbook.com

| Derivative Type | Target/Model | Observed Effect |

| E-2-arylmethylene-1-tetralones | MIF tautomerase, LPS-induced RAW264.7 macrophages | Inhibition of MIF tautomeric functions, reduced ROS and nitrite (B80452) production, inhibited NF-κB activation, and decreased TNF-α, IL-6, and CCL-2 expression. nih.gov |

| p-methyl tetralone derivative | MIF ketonase | High inhibitory activity. nih.govtandfonline.com |

| 1-tetralone chalcone derivatives | LPS-stimulated 264.7 macrophages | Inhibition of reactive oxygen species (ROS) production. chemicalbook.com |

| Saccharpiscinol A | LPS-activated RAW 264.7 murine macrophages | Inhibition of nitric oxide (NO) production with an IC50 value of 12.5 μM. mdpi.com |

The tetralone scaffold is a component of some antibiotics, and its derivatives have been explored for their antimicrobial properties. eurekaselect.comresearchgate.net Studies have shown that various tetralone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against different fungal strains. ontosight.ainih.gov For instance, certain dihydronaphthalen-1(2H)-ones, a class of α-tetralones, have displayed good antibacterial activity when compared to reference drugs like vancomycin (B549263) and ampicillin, and their antifungal activity was comparable to cycloheximide (B1669411) and fluconazole. nih.gov The nature of the substituent on the tetralone ring has been found to influence the antimicrobial potency. nih.gov Transition metal complexes of hydrazones derived from tetralone have also shown enhanced antimicrobial activity compared to the parent hydrazones. bohrium.com

| Derivative/Compound | Tested Against | Efficacy (MIC/IC50) |

| Dihydronaphthalen-1(2H)-ones (2b-d) | Fungal pathogens | MIC values ranging from 31.25 to 250 μg/mL. nih.gov |

| Dihydronaphthalen-1(2H)-one (2a, R=CH3) | Fungal pathogens | MIC values between 125 and 250 μg/mL. nih.gov |

| Chalcone derivative (Compound 28) | Bacteria | Potent antibacterial activity with a MIC of 1 µg/mL. researchgate.net |

| Dihydropyrazole derivative (Compound 46) | Fungi | Excellent antifungal activity with an IC50 of 2 ± 1 µg/mL. researchgate.net |

| Pyrrolidinedione derivatives (5a, 5g) | Enterococcus faecalis, Candida albicans | Good MIC values of 0.25 µM. uobasrah.edu.iq |

A significant area of research has been the investigation of tetralone derivatives for their potential as anticancer agents. eurekaselect.comnih.gov The tetralin ring is a structural component of some clinically used anticancer drugs, such as the anthracycline antibiotics doxorubicin (B1662922) and daunorubicin. mdpi.com Numerous studies have been conducted on tetralin and tetralone derivatives for their efficacy as antitumor agents. mdpi.commdpi.comekb.eg For example, novel longifolene-derived tetralone derivatives bearing a 1,2,4-triazole (B32235) moiety have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, with some compounds showing excellent and broad-spectrum antitumor activity. mdpi.com Chalcone derivatives are another class of compounds that have been extensively studied for their anticancer properties, and those incorporating a tetralone skeleton have shown promising results. nih.gov Additionally, 5-acetylamino-7-fluoro-1-tetralone has been identified as a promising candidate for anticancer drug development due to its role as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis.

| Derivative/Compound | Cancer Cell Line(s) | Efficacy (IC50) |

| Longifolene-derived tetralone (6g) | MCF-7 (breast cancer) | 4.42 ± 2.93 µM mdpi.com |

| Longifolene-derived tetralone (6h) | A549 (lung cancer) | 9.89 ± 1.77 µM mdpi.com |

| Dihydropyrazole derivative (45) | Cancer cells | 2 ± 1 µg/mL researchgate.net |

| Dihydropyrazole derivative (39) | Cancer cells | 4 ± 1 µg/mL researchgate.net |

| Pyrrolidinedione derivative (5i) | MCF-7 (breast cancer) | 1.496 µM uobasrah.edu.iq |

| Pyrrolidinedione derivative (5l) | MCF-7 (breast cancer) | 1.831 µM uobasrah.edu.iq |

Anticancer and Antitumor Potential

Thymidylate Synthase Inhibition and Cell Cycle Modulation

Thymidylate synthase (TS) is a crucial enzyme for the synthesis of 2'-deoxythymidine-5'-monophosphate, a necessary precursor for DNA replication. nih.gov This makes TS a significant target in cancer chemotherapy. nih.gov Research has shown that certain derivatives of 1-tetralone can act as inhibitors of TS. nih.gov

Some novel 2,4-diamino classical antifolates have demonstrated potent inhibitory activity against both human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS). acs.org One such compound was found to be a dual inhibitor of DHFR and TS from Toxoplasma gondii. acs.org Further investigation revealed that its primary intracellular target was DHFR. acs.org This compound also inhibited the growth of several human tumor cell lines. acs.org

Additionally, some synthesized analogues of the natural product noscapine (B1679977) have shown potent antimitotic activity, arresting mammalian cells in the G2/M phase of the cell cycle and affecting tubulin polymerization. acs.org One particularly potent aniline (B41778) derivative was found to be 250-fold more effective than noscapine in reducing cell proliferation. acs.org

The modulation of the cell cycle is a key mechanism of action for many anticancer agents. Triptolide, for instance, can induce apoptosis, affect cell metabolism by reducing viability, and cause cell cycle arrest. thno.org Similarly, certain pyridine (B92270) derivatives have been found to induce cell cycle arrest in the G2/M phase and subsequent apoptotic cell death in cancer cells. arabjchem.org A specific pyrazolo[3,4-b]pyridine derivative was shown to arrest HeLa cells in the G2/M stage in a dose-dependent manner. arabjchem.org Another compound was observed to block the G0/G1 cell cycle phase in A549 lung cancer cells. arabjchem.org In a study on 5H-benzo[c]fluorene derivatives prepared from 2-benzylidene-1-tetralones, the most effective compound induced G0/G1 phase arrest in K562 leukemic cells. researchgate.net

Epithelial-Mesenchymal Transition (EMT) Inhibition

Epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer metastasis and the acquisition of stem cell-like properties by cancer cells. nih.gov Targeting EMT is therefore a promising strategy for cancer therapy. nih.gov

A study identified a compound named FiVe1 from an EMT-based screen, which was found to inhibit the proliferation and stem cell-like properties of mesenchymal cancers. nih.gov FiVe1 directly binds to vimentin, a key protein in mesenchymal cells, leading to selective disruption of mitosis in transformed cells. nih.gov To improve its therapeutic potential, structure-activity relationship (SAR) studies led to the synthesis of 35 new derivatives. nih.gov One derivative, 4e , showed a significant 35-fold improvement in potency compared to FiVe1. nih.gov Notably, methoxy-substituted compounds, such as 4d and 4c , also demonstrated enhanced cytotoxicity and selectivity. nih.gov

Another line of research focused on 5-methoxytryptophan (B613034) (5-MTP), which was found to inhibit EMT in A549 cancer cells. oncotarget.com 5-MTP was effective in maintaining the epithelial marker E-cadherin and preventing the morphological changes associated with EMT induced by TGF-β1. oncotarget.com The anti-EMT action of 5-MTP is believed to be mediated by the suppression of the p38 MAPK signaling pathway. oncotarget.com

Furthermore, a simplified analog of vitetrifolin D, synthesized from 2-methyl-1-tetralone (B119441), was shown to suppress the phorbol (B1677699) ester-induced EMT in endometrial cells. oup.comoup.com This analog inhibited the decrease in E-cadherin and the increase in vimentin, similar to the action of vitetrifolin D. oup.comoup.com

Antidiabetic Properties

Research has indicated that derivatives of tetralone possess potential as antidiabetic agents. nih.govmaterialsciencejournal.org Synthetic aryltetralin derivatives, using tetralone as a starting material, have been synthesized and screened for their anti-diabetic activity. zenodo.orghilarispublisher.com These derivatives, which included modifications such as dimethoxy, hydroxy, methyl, chlorine, hydrogen, and methoxy (B1213986) groups, all exhibited good anti-diabetic activity. zenodo.orghilarispublisher.com The activity of these synthetic analogues was evaluated by their ability to inhibit alpha-amylase and by measuring non-enzymatic albumin glycosylation. hilarispublisher.com

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial drugs. mdpi.com Tetralone derivatives have been investigated for their potential in this area. researchgate.net An in vitro screening of a library of tetralone derivatives and related benzocycloalkanones against P. falciparum was conducted. nih.gov Additionally, other studies have explored the antimalarial potential of various plant-derived metabolites and synthetic compounds incorporating different aromatic ring systems. mdpi.comrichmond.edu Menadione (2-methyl-1,4-naphthoquinone), which can be synthesized from 2-methyl-1-tetralone, has also been shown to possess antimalarial effects. beilstein-journals.org

Antipsychotic Activity

Derivatives of tetralone have been explored as potential antipsychotic agents. tandfonline.com Research into 2- and 3-(aminomethyl)tetralones has shown potential neuroleptic activity. csic.es Further synthesis and investigation of derivatives have been conducted to evaluate their antidopaminergic activity. csic.es Some of these compounds potently inhibited [3H]spiperone binding to D2 striatal receptors. csic.es

New 2-(2-piperidinoethyl)benzocycloalkanone derivatives were prepared and evaluated as potential antipsychotic agents. These compounds showed high affinity for 5-HT2A receptors and were more D2-selective than haloperidol. The ratio of their binding affinities for 5-HT2A and D2 receptors suggested an atypical antipsychotic profile with a reduced likelihood of inducing extrapyramidal symptoms. Quantitative structure-activity relationship (QSAR) studies have also been performed on 3-aminoethyl-1-tetralone derivatives to correlate their chemical structures with their antipsychotic activity at dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity, making it a target for anti-inflammatory drug development. nih.gov It has been demonstrated that E-2-arylmethylene-1-tetralones and their heteroanalogues can bind to the active site of MIF and inhibit its tautomeric functions. nih.govresearchgate.net